molecular formula C9H7NS2 B12889398 Quinoline-5,8-dithiol CAS No. 39103-20-3

Quinoline-5,8-dithiol

Cat. No.: B12889398
CAS No.: 39103-20-3
M. Wt: 193.3 g/mol
InChI Key: XVLHZKCBHCASPI-UHFFFAOYSA-N
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Description

Quinoline-5,8-dithiol is a heterocyclic compound containing a quinoline ring substituted with two thiol groups at the 5 and 8 positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline-5,8-dithiol typically involves the introduction of thiol groups into a pre-formed quinoline ring. One common method is the reaction of quinoline derivatives with thiolating agents under controlled conditions. For example, quinoline can be reacted with thiourea and hydrogen peroxide to introduce thiol groups at specific positions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reaction and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

Quinoline-5,8-dithiol undergoes various chemical reactions, including:

    Oxidation: The thiol groups can be oxidized to form disulfides.

    Reduction: The compound can be reduced to form quinoline-5,8-dithiolates.

    Substitution: The thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Quinoline-5,8-dithiol has a wide range of applications in scientific research:

    Chemistry: Used as a ligand in coordination chemistry and as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.

    Industry: Utilized in the development of materials with specific electronic and optical properties

Mechanism of Action

The mechanism of action of quinoline-5,8-dithiol involves its ability to interact with various molecular targets through its thiol groups. These interactions can lead to the inhibition of enzymes, disruption of cellular processes, and modulation of signaling pathways. The thiol groups can form covalent bonds with metal ions and other electrophilic centers, making this compound a versatile compound in biochemical applications .

Comparison with Similar Compounds

Quinoline-5,8-dithiol can be compared with other similar compounds, such as:

    Quinoline-2-thiol: Contains a single thiol group at the 2 position.

    Quinoline-8-thiol: Contains a single thiol group at the 8 position.

    Quinoline-5,7-dithiol: Contains thiol groups at the 5 and 7 positions.

Uniqueness

This compound is unique due to the specific positioning of its thiol groups, which can influence its reactivity and interactions with other molecules. This unique structure allows it to participate in a broader range of chemical reactions and makes it a valuable compound in various research and industrial applications .

Biological Activity

Quinoline-5,8-dithiol is a compound of considerable interest in medicinal chemistry due to its diverse biological activities. This article aims to explore the biological activity of this compound, focusing on its anticancer, antibacterial, antifungal, and antimalarial properties. The following sections will provide an overview of research findings, case studies, and a data table summarizing key studies.

Overview of this compound

This compound is a derivative of quinoline characterized by the presence of two thiol groups at the 5 and 8 positions. This structural feature is crucial for its biological activity, influencing its interaction with various molecular targets. Research has shown that compounds with the 5,8-quinolinedione moiety exhibit significant pharmacological effects due to their ability to form reactive radicals in vivo and interact with enzymes such as NADPH-quinone oxidoreductase (NQO1) .

Anticancer Activity

This compound has demonstrated promising anticancer properties across various cancer cell lines. A study by Ling et al. reported that derivatives of 5,8-quinolinedione exhibited IC50 values ranging from 0.59 to 1.52 µM against both drug-sensitive and multidrug-resistant cancer cell lines . The mechanism of action involves inducing apoptosis through modulation of apoptotic proteins such as Bcl-2 and Bax, alongside mitochondrial dysfunction .

Case Study: Anticancer Efficacy

A comprehensive review highlighted the antiproliferative effects of Quinoline-5,8-diones, noting their effectiveness against multiple cancer types including melanoma and breast cancer. For instance, derivatives tested against MDA-MB-231 breast cancer cells showed enhanced activity with specific substitutions at the C-6 position .

Antibacterial Activity

This compound exhibits notable antibacterial properties against various pathogenic bacteria. In a comparative study, derivatives were tested against strains such as Pseudomonas aeruginosa and Klebsiella pneumoniae, demonstrating inhibition zones comparable to standard antibiotics .

Data Table: Antibacterial Activity

CompoundBacterial StrainInhibition Zone (mm)Reference
This compoundPseudomonas aeruginosa22
This compoundKlebsiella pneumoniae25

Antifungal Activity

The antifungal potential of this compound has also been explored. Compounds derived from this scaffold have shown effective inhibition against fungal pathogens such as Candida albicans and Aspergillus niger. The mechanism often involves disruption of fungal cell membranes or interference with metabolic pathways .

Antimalarial Activity

Research indicates that this compound derivatives possess antimalarial activity. The quinoline scaffold is known for its historical use in malaria treatment; however, specific studies focusing on this compound are still emerging. Preliminary results suggest that these compounds may inhibit the growth of Plasmodium falciparum, although further studies are needed to confirm efficacy and mechanism .

Properties

CAS No.

39103-20-3

Molecular Formula

C9H7NS2

Molecular Weight

193.3 g/mol

IUPAC Name

quinoline-5,8-dithiol

InChI

InChI=1S/C9H7NS2/c11-7-3-4-8(12)9-6(7)2-1-5-10-9/h1-5,11-12H

InChI Key

XVLHZKCBHCASPI-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)S)S

Origin of Product

United States

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